molecular formula C19H20N4O4S B11423458 2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11423458
M. Wt: 400.5 g/mol
InChI Key: PLJLXFFJRYDPPX-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    CAS Number: 577768-69-5

    Molecular Weight: 415.474 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through cyclization of appropriate precursors.

    Sulfanylation: Introduction of the sulfanyl group (–SH) to the triazole ring.

    Acetylation: Acetylation of the amino group to yield the final product.

Reaction Conditions:

    Sulfanylation: The sulfanylation step typically employs a thiolating agent (e.g., Lawesson’s reagent) under mild conditions.

    Acetylation: Acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).

Industrial Production: While industrial-scale production details are proprietary, laboratories synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction of the triazole ring is possible.

    Substitution: Substitution reactions at the phenyl and triazole positions occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) for halogenation reactions.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield an amine derivative.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Biochemistry: Investigating biological pathways.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone:

    2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone:

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-25-14-7-5-13(6-8-14)23-18(21-22-19(23)28-11-17(20)24)12-4-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H2,20,24)

InChI Key

PLJLXFFJRYDPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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